5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride
CAS No.:
Cat. No.: VC13655733
Molecular Formula: C7H13Cl2N5
Molecular Weight: 238.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13Cl2N5 |
|---|---|
| Molecular Weight | 238.12 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H11N5.2ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;;/h10H,1-3H2,(H4,8,9,11,12);2*1H |
| Standard InChI Key | UNHURQQZABJUMY-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1N=C(N=C2N)N.Cl.Cl |
| Canonical SMILES | C1CNCC2=C1N=C(N=C2N)N.Cl.Cl |
Introduction
5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine class. This compound is notable for its structural features and potential applications in organic chemistry and pharmaceutical research. The compound's dihydrochloride form indicates the presence of two hydrochloride ions, which are commonly used to enhance solubility and stability in aqueous solutions.
Synthesis and Reactions
The synthesis of 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The pyrido[4,3-d]pyrimidine core can be constructed through various methods, including condensation reactions and multicomponent synthesis .
Biological Applications
Pyrido[4,3-d]pyrimidine derivatives have been explored for their biological activities, including potential roles in pharmaceuticals. These compounds may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities, although specific data on 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride is limited.
Safety and Handling
Handling 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride requires caution due to its potential to cause skin and eye irritation, similar to other dihydrochloride salts. It is advisable to follow standard laboratory safety protocols when working with this compound.
| Hazard | Classification |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume